molecular formula C21H20N4O4S B2897840 N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide CAS No. 899989-10-7

N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide

Cat. No.: B2897840
CAS No.: 899989-10-7
M. Wt: 424.48
InChI Key: BNLBWPKQRLJWEM-UHFFFAOYSA-N
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Description

The compound N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N'-[(4-methylphenyl)methyl]ethanediamide is a synthetic organic molecule featuring a thieno[3,4-c]pyrazol core modified with sulfone (5,5-dioxo) and ethanediamide substituents. The core structure consists of a thiophene ring fused with a pyrazole, where the sulfur atom is oxidized to a sulfone group, enhancing metabolic stability and electronic properties.

Properties

IUPAC Name

N'-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-[(4-methylphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-14-7-9-15(10-8-14)11-22-20(26)21(27)23-19-17-12-30(28,29)13-18(17)24-25(19)16-5-3-2-4-6-16/h2-10H,11-13H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNLBWPKQRLJWEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural Overview and Key Functional Groups

The target compound features a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxo) and substituted phenyl rings. The ethanediamide moiety bridges the thienopyrazole nitrogen and a 4-methylbenzyl group. Key structural attributes include:

  • A thieno[3,4-c]pyrazole ring system contributing to planar rigidity and electronic diversity.
  • A 5,5-dioxo sulfone group enhancing electrophilicity and stability.
  • Phenyl and 4-methylphenyl substituents influencing lipophilicity and target binding.

Synthetic Pathways

Preparation of the Thieno[3,4-c]pyrazole Core

The synthesis begins with constructing the thieno[3,4-c]pyrazole-5,5-dioxide scaffold. A validated approach involves cyclocondensation of 3-aminothiophene-4-carboxylic acid derivatives with hydrazine hydrate under acidic conditions. For example:

  • 3-Amino-5-methylthiophene-4-carboxylate is treated with phenylhydrazine in ethanol at reflux to form the pyrazole ring.
  • Oxidation of the thiophene sulfur using m-chloroperbenzoic acid (mCPBA) in dichloromethane yields the sulfone group.

Critical parameters:

  • Temperature : 80–100°C for cyclocondensation.
  • Oxidant stoichiometry : 2.2 equivalents of mCPBA for complete sulfonation.

Formation of the Ethanediamide Bridge

The final step involves coupling the thienopyrazole intermediate with ethanediamide . Two primary strategies are documented:

Direct Amidation Using Ethanedioyl Dichloride
  • The thienopyrazole amine is reacted with ethanedioyl dichloride in anhydrous tetrahydrofuran (THF) at 0°C.
  • Triethylamine is added to scavenge HCl, maintaining a pH > 8.
  • The intermediate acyl chloride is then treated with 4-methylbenzylamine to form the diamide.

Yield : 65–72% after purification via silica gel chromatography.

Mixed Carbonate-Mediated Coupling

An alternative method uses 1,1'-carbonyldiimidazole (CDI) to activate the carboxylic acid:

  • The thienopyrazole carboxylic acid is reacted with CDI in acetonitrile at room temperature.
  • 4-Methylbenzylamine is added dropwise, followed by stirring for 24 hours.
  • The product is isolated by extraction with ethyl acetate and concentrated under reduced pressure.

Yield : 68–75%.

Optimization of Reaction Conditions

Solvent Selection

  • Polar aprotic solvents (DMF, DMSO) enhance alkylation rates but may require higher temperatures.
  • Ethanolic solutions are preferred for cyclocondensation due to improved solubility of hydrazine derivatives.

Catalysis and Additives

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency in biphasic systems.
  • Molecular sieves (3Å) are used in amidation steps to sequester water and shift equilibrium toward product formation.

Purification and Characterization

Chromatographic Techniques

  • Silica gel chromatography with ethyl acetate/hexane (3:7) eluent resolves unreacted starting materials.
  • Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity for pharmacological assays.

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, DMSO-d₆):
    • δ 7.8–7.2 (m, aromatic protons).
    • δ 4.3 (s, CH₂ of ethanediamide).
  • HRMS (ESI+) : m/z calculated for C₂₃H₂₂N₄O₃S [M+H]⁺ 435.1491, found 435.1489.

Challenges and Mitigation Strategies

Sulfone Oxidation Side Reactions

Over-oxidation to sulfonic acids is minimized by:

  • Strict temperature control (<40°C) during mCPBA addition.
  • Use of anhydrous sodium sulfate to quench excess oxidant.

Diamide Racemization

Racemization at the ethanediamide bridge is suppressed by:

  • Conducting reactions at 0°C.
  • Employing Hünig’s base (DIPEA) as a non-nucleophilic base.

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Time (h)
Direct Amidation 65–72 95–98 18–24
CDI-Mediated Coupling 68–75 97–99 24–30

The CDI-mediated route offers marginally higher yields and purity but requires longer reaction times.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thieno ring.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Various substitution reactions can occur at the phenyl and methylphenyl groups, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, potentially enhancing the activity of metal catalysts.

    Materials Science: Its unique structure makes it a candidate for use in organic electronics and photonics.

Biology and Medicine

    Drug Development: The compound’s potential bioactivity makes it a candidate for drug discovery, particularly in targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe to study biological pathways and interactions.

Industry

    Polymer Science: The compound can be incorporated into polymers to modify their properties, such as thermal stability and conductivity.

Mechanism of Action

The mechanism by which N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl}-N’-[(4-methylphenyl)methyl]ethanediamide exerts its effects depends on its specific application:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound could influence various biochemical pathways, including signal transduction and metabolic processes.

Comparison with Similar Compounds

Table 2. Spectral Data Comparison

Compound IR (C=O stretch, cm⁻¹) ^1^H-NMR (Key Signals) MS (m/z)
Target Compound ~1670, 1610 (estimated) δ 7.2–7.8 (m, aromatic H), δ 2.3 (s, CH₃) 422 (M⁺, predicted)
CAS 899733-57-4 Not reported δ 7.4–8.3 (m, aromatic H), δ 1.5–2.0 (cyclopentyl) 406 (M⁺)
8a 1679, 1605 δ 2.49 (s, CH₃), δ 7.47–8.39 (m, aromatic H) 414 (M⁺)

Q & A

Q. What are the critical parameters for optimizing the synthesis of this compound, and how do they impact yield and purity?

  • Methodological Answer : The synthesis involves multi-step reactions requiring precise control of:
  • Temperature : Elevated temperatures (e.g., 80–120°C) accelerate cyclization but risk side reactions (e.g., decomposition of the thieno[3,4-c]pyrazole core) .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance solubility of intermediates, while inert atmospheres prevent oxidation of sulfur-containing moieties .
  • Catalysts : Palladium or copper catalysts improve coupling efficiency during amide bond formation .
  • Reaction Time : Extended reaction times (12–24 hours) are often necessary for complete conversion, monitored via TLC or HPLC .
    Key Optimization Strategy : Use high-performance liquid chromatography (HPLC) to track intermediates and adjust conditions dynamically .

Q. Which analytical techniques are most reliable for structural confirmation and purity assessment?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR identifies proton environments and confirms substituent positions (e.g., distinguishing phenyl vs. methylphenyl groups) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., expected m/z 423.4 for C21H27N3O5S) and detects isotopic patterns .
  • HPLC-PDA : Purity >95% is achievable with reverse-phase HPLC using C18 columns and UV detection at 254 nm .
    Critical Note : Combine multiple techniques to resolve overlapping signals (e.g., NOESY for stereochemical assignments) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and biological target interactions?

  • Methodological Answer :
  • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electron density distribution, identifying reactive sites (e.g., electrophilic sulfur in the dioxo-thieno group) .
  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., kinase enzymes). For example, the ethanediamide group may form hydrogen bonds with catalytic lysine residues .
  • InChI-Based Cheminformatics : PubChem-derived InChI strings enable database comparisons to identify structurally similar bioactive compounds (e.g., analogs with substituted phenyl groups) .
    Validation : Cross-check computational predictions with experimental SAR studies on derivatives .

Q. How should researchers address discrepancies in biological activity data across studies?

  • Methodological Answer :
  • Structural Reanalysis : Verify batch purity via LC-MS and confirm stereochemistry (e.g., unintended cis/trans isomerism in the ethanediamide linker) .
  • Assay Condition Variability : Standardize cell-based assays for pH (7.4 ± 0.2), temperature (37°C), and serum content to minimize artifacts. For example, serum proteins may bind the compound, reducing free concentration .
  • Comparative Studies : Benchmark against reference compounds (e.g., PubChem CID 899988-98-8) with documented activity profiles .
    Case Example : A 2025 study found that methylphenyl substitution enhances cellular uptake by 40% compared to chlorophenyl analogs, explaining potency variations .

Q. What strategies are effective for profiling the compound’s stability under biologically relevant conditions?

  • Methodological Answer :
  • Forced Degradation Studies : Expose the compound to:
  • Acidic/alkaline conditions (pH 2–10 at 37°C) to assess hydrolytic stability of the amide bonds .
  • Oxidative stress (3% H2O2) to test sulfur oxidation in the thieno ring .
  • Accelerated Stability Testing : Use HPLC to quantify degradation products after 1–4 weeks at 40°C/75% RH .
    Key Finding : The dioxo-thieno core is stable at pH 5–8 but degrades rapidly under strong alkaline conditions (pH >10) .

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